molecular formula C21H19NOS2 B4672532 (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4672532
M. Wt: 365.5 g/mol
InChI Key: UPZYTOQOYTZYAY-VAWAYFNOSA-N
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Description

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α,β-unsaturated ketones under acidic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thiazolidinone ring to its corresponding thiazolidine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated solvents like chloroform or dichloromethane with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing potential in combating resistant strains of bacteria and fungi.

    Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells. It also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as kinases and transcription factors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it can inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one: shares similarities with other thiazolidinones, such as:

Uniqueness

  • Structural Uniqueness : The presence of the thioxo group in this compound distinguishes it from other thiazolidinones, which may have oxo or imino groups instead.
  • Biological Activity : The specific substitution pattern on the phenyl rings and the thiazolidinone core contribute to its unique biological activities, such as enhanced antimicrobial and anticancer properties.

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS2/c1-14(12-17-9-5-4-6-10-17)13-19-20(23)22(21(24)25-19)18-11-7-8-15(2)16(18)3/h4-13H,1-3H3/b14-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZYTOQOYTZYAY-VAWAYFNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2,3-dimethylphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one

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